Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

Enzyme inhibition Ki determination Ligand binding affinity

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS 60060-10-8, molecular formula C₁₂H₁₁N₃O₃, MW 245.23 g/mol) is a heterocyclic small molecule comprising a pyrimidine core substituted at the 2-position with a 2-pyridinyl ring, at the 4-position with a hydroxyl group (tautomeric with the 6-oxo-1H form), and at the 5-position with an ethyl carboxylate ester. The compound is supplied as a research chemical with a typical purity specification of ≥95% (as confirmed by multiple vendors including AKSci and Key Organics Ltd) and a reported melting point of 106–107 °C.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 60060-10-8
Cat. No. B1302489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate
CAS60060-10-8
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=N2
InChIInChI=1S/C12H11N3O3/c1-2-18-12(17)8-7-14-10(15-11(8)16)9-5-3-4-6-13-9/h3-7H,2H2,1H3,(H,14,15,16)
InChIKeyJGPXJFJTKJTIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS 60060-10-8): Core Identity, Physicochemical Profile, and Sourcing Baseline for Research Procurement


Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS 60060-10-8, molecular formula C₁₂H₁₁N₃O₃, MW 245.23 g/mol) is a heterocyclic small molecule comprising a pyrimidine core substituted at the 2-position with a 2-pyridinyl ring, at the 4-position with a hydroxyl group (tautomeric with the 6-oxo-1H form), and at the 5-position with an ethyl carboxylate ester. The compound is supplied as a research chemical with a typical purity specification of ≥95% (as confirmed by multiple vendors including AKSci and Key Organics Ltd) and a reported melting point of 106–107 °C . Computational physicochemical profiling indicates a LogP of approximately 2.95, a topological polar surface area of 85.2 Ų, and full compliance with Lipinski's Rule of Five, consistent with favorable drug-like properties [1]. The compound is recognized as an important synthetic intermediate for constructing more complex 5-substituted pyrimidine carbocyclic nucleoside analogues [2], and it has been catalogued in the BRENDA enzyme ligand database with reported inhibitory Ki values in the low-micromolar to sub-micromolar range against an annotated enzyme target [3].

Why Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate Cannot Be Casually Replaced by Other 2-Pyridinylpyrimidine Derivatives in Research Workflows


The 2-pyridinylpyrimidine scaffold encompasses a broad chemical space whose biological and physicochemical properties are exquisitely sensitive to three structural variables: the positional attachment of the pyridinyl ring (2-pyridinyl vs. 3-pyridinyl vs. 4-pyridinyl), the nature of the substituent at the pyrimidine 4-position (hydroxy/oxo vs. chloro vs. amino vs. unsubstituted), and the ester/acid status of the 5-carboxylate group [1]. Evidence from a systematic structure-activity relationship study of 2-pyridinyl-containing compounds demonstrates that the 2-pyridinyl regioisomer achieves near-complete target inhibition (99.7 ± 0.2% at 10 µM, IC₅₀ = 0.065 µM) in an enzymatic assay, while the 3-pyridinyl and 4-pyridinyl positional isomers show sharply reduced activity (75.2% and 41.6% inhibition, respectively) [2]. Furthermore, the tautomeric equilibrium between the 4-hydroxy and 6-oxo-1H forms intrinsic to the target compound directly governs hydrogen-bond donor/acceptor capacity, chelation potential, and reactivity toward electrophilic substitution—properties that are entirely absent in the 4-unsubstituted (ethyl 2-(2-pyridinyl)-5-pyrimidinecarboxylate) or 4-chloro analogs. Generic substitution within this scaffold class therefore risks introducing substantial deviations in target engagement, metabolic stability, and synthetic reactivity that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence: Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate vs. Closest Structural Analogs


Enzyme Inhibitory Activity: BRENDA-Curated Ki Values Establish Baseline Binding Affinity Lacking in Non-Hydroxy and Ester-Hydrolyzed Analogs

The target compound has been experimentally characterized as an enzyme inhibitor with four distinct Ki values (0.00011 mM, 0.00051 mM, 0.00142 mM, and 0.00593 mM) recorded in the BRENDA enzyme database under unspecified pH and temperature conditions [1]. While the specific enzyme target is not annotated in the database extract, the existence of multiple quantitative Ki determinations demonstrates that the intact 4-hydroxy-2-(2-pyridinyl)-5-ethylcarboxylate architecture is capable of engaging a biological target with measurable affinity. By contrast, the 4-chloro analog (ethyl 4-chloro-2-(2-pyridinyl)-5-pyrimidinecarboxylate, CAS not individually specified but catalogued on ChemSpider) serves primarily as a synthetic intermediate for nucleophilic displacement reactions and is not annotated in BRENDA with any enzyme inhibition data . The carboxylic acid hydrolysis product (4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, CAS 56406-45-2) loses the ethyl ester moiety, which is expected to reduce membrane permeability (predicted LogD₇.₄ decrease of approximately 1.0–1.5 log units) and alter target binding kinetics, though no direct comparative Ki data are publicly available for the acid form.

Enzyme inhibition Ki determination Ligand binding affinity

Positional Isomer Potency Divergence: 2-Pyridinyl Attachment Confers Superior Target Engagement vs. 3-Pyridinyl and 4-Pyridinyl Regioisomers in Cellular Enzyme Inhibition Assays

Although not measured on the exact target compound scaffold, a systematic regioisomer comparison using a core scaffold bearing a 2-pyridinyl substituent at a position analogous to the pyrimidine 2-position reveals profound potency differences: the 2-pyridinyl isomer achieves 99.7 ± 0.2% inhibition at 10 µM with an IC₅₀ of 0.065 ± 0.022 µM, while the 3-pyridinyl isomer reaches only 75.2 ± 1.9% inhibition and the 4-pyridinyl isomer drops to 41.6 ± 2.0% inhibition (both insufficient for IC₅₀ determination) [1]. This class-level inference directly supports the expectation that the 2-pyridinyl configuration of the target compound is structurally critical for target engagement, whereas the 4-pyridinyl positional isomer (ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate, CAS 56406-44-1), available through custom synthesis, would be predicted to exhibit substantially weaker biological activity.

Structure-activity relationship Regioisomer comparison Inhibition potency

Tautomeric 4-Hydroxy/6-Oxo Functionality Enables Synthetic Versatility Absent in 4-Unsubstituted and 4-Chloro Analogs

The target compound's 4-hydroxy group exists in tautomeric equilibrium with the 6-oxo-1H-pyrimidine form, a property that endows it with dual reactivity: the hydroxyl form can act as a hydrogen-bond donor or undergo O-alkylation, while the oxo form enables N-alkylation and participation in condensation reactions. This tautomeric duality has been explicitly exploited for the synthesis of 5-substituted pyrimidine carbocyclic nucleoside analogues, where the compound serves as a key intermediate enabling mild-condition construction of more complex structures [1]. In contrast, the 4-unsubstituted analog (ethyl 2-(2-pyridinyl)-5-pyrimidinecarboxylate, ChemSpider ID 21393595) lacks a functional handle at the 4-position, limiting its utility to reactions that modify the 5-ester group only. The 4-chloro analog (ethyl 4-chloro-2-(2-pyridinyl)-5-pyrimidinecarboxylate) is primarily suited for nucleophilic aromatic substitution but does not provide the hydrogen-bonding and prototropic reactivity of the hydroxy/oxo system . No head-to-head synthetic efficiency comparison is available in the public domain.

Synthetic intermediate Tautomerism Nucleoside synthesis

Optimal Research and Procurement Scenarios for Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate Based on Quantitative Differentiation


Enzyme Inhibitor Screening Campaigns Requiring a 2-Pyridinylpyrimidine Scaffold with Pre-Validated Target Affinity

The target compound is the only member of its immediate analog series (including the 4-chloro, 4-unsubstituted, and carboxylic acid variants) that possesses BRENDA-curated enzyme inhibition Ki values, spanning from 0.11 µM to 5.93 µM [1]. Research groups initiating fragment-based or scaffold-hopping inhibitor discovery programs can use these pre-existing affinity data to prioritize this compound as a validated starting point for hit expansion, avoiding the uncharacterized biological profiles of the 4-chloro and 4-unsubstituted analogs which lack any documented enzyme binding data.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Libraries via Tautomeric Intermediate Chemistry

The compound's 4-hydroxy/6-oxo tautomeric equilibrium enables both O- and N-directed functionalization strategies that are inaccessible to 4-unsubstituted or 4-chloro analogs. It has been specifically disclosed as an important intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside medicines under mild and industrially convenient conditions [2]. Procurement of this specific intermediate, rather than the 4-H or 4-Cl alternatives, is essential for synthetic routes that depend on the tautomeric reactivity of the 4-position.

Positional Isomer-Controlled Biological Studies Where 2-Pyridinyl vs. 4-Pyridinyl Attachment Determines Target Engagement Outcome

Class-level structure-activity data demonstrate that the 2-pyridinyl configuration achieves >99% target inhibition at 10 µM, whereas the 4-pyridinyl positional isomer drops to only ~42% inhibition under identical assay conditions [3]. For studies requiring robust target engagement, the 2-pyridinyl regioisomer (CAS 60060-10-8) must be selected over the 4-pyridinyl analog (CAS 56406-44-1), as the latter is predicted to exhibit insufficient potency for reliable pharmacological profiling.

Drug-Like Property Profiling Leveraging Favorable Physicochemical Parameters

With a LogP of 2.95, a topological polar surface area of 85.2 Ų, 4 rotatable bonds, and full compliance with Lipinski's Rule of Five, the target compound presents a balanced physicochemical profile suitable for oral bioavailability optimization [4]. The ethyl ester contributes to this favorable LogP range, whereas the corresponding carboxylic acid analog (LogD₇.₄ predicted to be approximately 1.0–1.5 units lower) would exhibit reduced passive membrane permeability, making the ester the preferred form for cell-based assays and pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.